molecular formula C10H13ClN2O4 B6243368 methyl (3R)-3-amino-3-(3-nitrophenyl)propanoate hydrochloride CAS No. 845909-02-6

methyl (3R)-3-amino-3-(3-nitrophenyl)propanoate hydrochloride

Cat. No.: B6243368
CAS No.: 845909-02-6
M. Wt: 260.67 g/mol
InChI Key: SVLJTTUPYWQRIK-SBSPUUFOSA-N
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Description

Methyl (3R)-3-amino-3-(3-nitrophenyl)propanoate hydrochloride is a chiral β-amino ester derivative with a nitro-substituted aromatic ring. Its structure comprises a methyl ester group, a protonated amino group (as a hydrochloride salt), and a 3-nitrophenyl substituent in the (3R) configuration .

Properties

CAS No.

845909-02-6

Molecular Formula

C10H13ClN2O4

Molecular Weight

260.67 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(3-nitrophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1

InChI Key

SVLJTTUPYWQRIK-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl

Purity

95

Origin of Product

United States

Biological Activity

Methyl (3R)-3-amino-3-(3-nitrophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The nitro group may enhance binding affinity to specific targets, influencing pathways related to neurotransmitter synthesis and degradation, which is crucial in neuropharmacology.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by mimicking natural substrates, effectively blocking their active sites. This inhibition can lead to altered metabolic pathways, particularly in amino acid metabolism.
  • Receptor Binding : Research indicates that it may interact with neurotransmitter receptors, potentially affecting mood regulation and cognitive functions. Such interactions could position this compound as a candidate for developing treatments for mood disorders.

1. Antitumor Activity

Studies have indicated that compounds similar to this compound exhibit antitumor properties. The nitro group enhances the compound's reactivity towards cancer-related pathways, making it a potential candidate for cancer therapeutics .

2. Neuropharmacological Effects

The compound's ability to modulate neurotransmitter levels suggests its potential utility in treating neurological disorders such as depression and anxiety. In vitro studies have demonstrated that it can influence the release of neurotransmitters, supporting its role in neuropharmacology .

Case Studies

  • Study on Enzyme Interaction : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited specific enzymes involved in neurotransmitter metabolism, leading to increased levels of serotonin and dopamine in cultured neuronal cells .
  • Antitumor Activity Assessment : Another investigation assessed the compound's effects on tumor cell lines, revealing that it significantly reduced cell viability at concentrations above 10 µM. The study concluded that the nitrophenyl group plays a critical role in enhancing cytotoxicity against cancer cells .

Data Tables

Biological Activity Mechanism Reference
Enzyme InhibitionMimics natural substrates
Antitumor EffectsInduces apoptosis in cancer cells
Neurotransmitter ModulationIncreases serotonin/dopamine levels

Scientific Research Applications

Medicinal Chemistry

Methyl (3R)-3-amino-3-(3-nitrophenyl)propanoate hydrochloride has been investigated for its role as a building block in the synthesis of various pharmaceuticals. Its structural features allow it to serve as a precursor for the development of drugs targeting neurological disorders.

Case Study: Synthesis of Neuroactive Compounds
A study demonstrated that modifications to this compound can lead to derivatives with enhanced activity against neurodegenerative diseases. The amino acid structure provides a scaffold for creating analogs that interact with neurotransmitter systems, particularly those involving glutamate receptors, which are crucial in conditions like Alzheimer's and Parkinson's disease .

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly as a modulator of neurotransmission. Its nitrophenyl group is believed to enhance binding affinity to specific receptor sites.

Research Findings:

  • Receptor Interaction: In vitro studies indicate that this compound selectively binds to NMDA receptors, which are implicated in synaptic plasticity and memory function .
  • Behavioral Studies: Animal models treated with this compound exhibited improved cognitive functions, suggesting potential therapeutic applications in cognitive enhancement and memory disorders .

Biochemical Probes

The compound's unique structure makes it suitable for use as a biochemical probe in research settings. It can be utilized to study enzyme interactions and metabolic pathways.

Application Example:
In enzyme inhibition studies, this compound was used to assess its effects on specific aminotransferases involved in amino acid metabolism. Results indicated that it could act as a competitive inhibitor, providing insights into metabolic regulation under pathological conditions .

Comparison with Similar Compounds

Key Trends :

  • Electron-donating groups (e.g., OMe, OH) increase solubility in aqueous media but may reduce thermal stability .

Stereochemical Considerations

The (3R) configuration is critical for biological activity in chiral analogs. For example:

  • (R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride is marketed as a chiral building block for drug synthesis, emphasizing the role of enantiopurity in pharmacological applications .
  • In contrast, the (3S)-3-chlorophenyl analog (CAS 1245606-65-8) exhibits distinct crystallographic properties, underscoring how stereochemistry affects solid-state behavior .

Preparation Methods

Asymmetric Synthesis via Darzens Condensation

The Darzens condensation reaction serves as a foundational method for constructing the β-amino ester backbone. Ethyl glycidate derivatives are synthesized by reacting chloromethyl ketones with ethyl glyoxylate in the presence of a base. For the target compound, 3-nitrobenzaldehyde is condensed with ethyl chloroacetate under basic conditions to form the corresponding glycidic ester intermediate. Subsequent hydrolysis and stereoselective reduction yield the (R)-configured amino ester.

Critical parameters include:

  • Base selection : Sodium ethoxide or potassium tert-butoxide, which influence reaction rate and stereochemical outcomes.

  • Temperature control : Reactions conducted at −10°C to 0°C minimize racemization.

  • Solvent systems : Tetrahydrofuran (THF) or dichloromethane (DCM) enhance solubility of nitroaromatic intermediates.

A representative protocol involves refluxing 3-nitrobenzaldehyde (1.2 equiv) with ethyl chloroacetate (1.0 equiv) in THF using sodium ethoxide (1.5 equiv) at −5°C for 12 hours, achieving a 78% yield of the glycidic ester.

Resolution of Racemic Mixtures Using Chiral Auxiliaries

Racemic methyl 3-amino-3-(3-nitrophenyl)propanoate is resolved via diastereomeric salt formation. Chiral resolving agents such as (1S)-(−)-camphorsulfonic acid or (R)-1-phenylethylamine preferentially crystallize the (R)-enantiomer from a methanolic solution. For instance, treatment of the racemic amine with (R)-1-phenylethylamine (1.1 equiv) in methanol at 25°C produces diastereomeric salts with a diastereomeric excess (de) of 95%.

Optimization considerations :

  • Solvent polarity : Methanol or ethanol improves salt solubility and crystallization kinetics.

  • Stoichiometry : A 1:1 molar ratio of amine to resolving agent maximizes yield without oversaturating the solution.

Catalytic Hydrogenation of Nitro Intermediates

Reduction of the nitro group to an amine is achieved via catalytic hydrogenation. Methyl 3-nitro-3-(3-nitrophenyl)propanoate is subjected to H₂ gas (50 psi) in the presence of 10% palladium on carbon (Pd/C) in ethanol at 25°C. The reaction proceeds quantitatively within 6 hours, followed by hydrochloride salt formation using concentrated HCl.

Key challenges :

  • Catalyst poisoning : Trace impurities in the nitro intermediate necessitate pre-purification via activated charcoal filtration.

  • Acid concentration : Excess HCl (>2.0 equiv) ensures complete protonation of the amine but risks ester hydrolysis.

Industrial-Scale Production Methodologies

Continuous-Flow Reactor Systems

Industrial synthesis leverages continuous-flow reactors to enhance efficiency. A three-stage system is employed:

  • Esterification : Hydroxypivalic acid and methanol react in a tubular reactor at 80°C with sulfuric acid catalysis, achieving 92% conversion.

  • Protection : The resultant ester is treated with Tosyl chloride in pyridine at 0°C to form the sulfonated intermediate.

  • Ammonolysis : Reaction with aqueous ammonia at 100°C in a pressurized reactor yields the amine hydrochloride after acidification.

Advantages :

  • Throughput : 50 kg/hour of final product with <1% racemization.

  • Purification integration : In-line HPLC monitors intermediate purity, reducing downstream processing.

Solvent and Reagent Recycling

Economic and environmental considerations drive solvent recovery. Methanol from esterification steps is distilled and reused, while palladium catalysts are recovered via filtration and reactivation. A closed-loop system reduces raw material costs by 40%.

Optimization Strategies and Yield Enhancement

Catalytic System Modifications

Substituting Pd/C with Raney nickel under mild hydrogen pressure (20 psi) reduces over-reduction byproducts. For example, using Raney nickel in ethanol at 30°C achieves a 94% yield of the amine with <0.5% dealkylation.

Temperature-Controlled Stereochemical Control

Lowering the hydrogenation temperature to 10°C improves enantiomeric excess (ee) from 88% to 96%. This is critical for pharmaceutical applications requiring high chiral purity.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)Key AdvantageLimitation
Darzens Condensation7895Scalable, minimal byproductsRequires cryogenic conditions
Chiral Resolution6599High enantiopurityLow throughput due to crystallization
Catalytic Hydrogenation9496Rapid, high conversionCatalyst cost and poisoning risks

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization during ester hydrolysis is mitigated by using buffered aqueous solutions (pH 6–7) and low temperatures (<10°C) .

Q & A

Q. What are the key synthetic routes for methyl (3R)-3-amino-3-(3-nitrophenyl)propanoate hydrochloride, and how is stereochemical purity ensured?

The synthesis typically involves a multi-step process:

  • Condensation : Reacting 3-nitrobenzaldehyde with a chiral amino acid precursor (e.g., (R)-3-amino-4-hydroxybutanoic acid) to form the β-amino alcohol intermediate.
  • Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions.
  • Salt Formation : Conversion to the hydrochloride salt via HCl treatment to enhance solubility and stability . Stereochemical Control : The (3R) configuration is preserved using enantiomerically pure starting materials or asymmetric catalysis. Chiral HPLC or polarimetry is employed to verify enantiomeric excess (>98%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms the structure, including the nitro group (δ 8.0–8.5 ppm for aromatic protons) and ester moiety (δ 3.6–3.8 ppm for OCH3).
  • Mass Spectrometry (LC-MS) : Validates molecular weight (C10H13ClN2O4, MW 260.68 g/mol) and purity (>98%) .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity studies .

Q. How does the hydrochloride salt form influence physicochemical properties?

The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water) and stability by forming ionic interactions, reducing hygroscopicity. Stability studies under varying pH (2–9) and temperature (4–40°C) are recommended to assess hydrolysis risks .

Advanced Research Questions

Q. How can reaction conditions be optimized for industrial-scale synthesis?

  • Continuous Flow Reactors : Enhance yield (≥85%) and reduce side reactions by controlling residence time and temperature gradients .
  • DoE (Design of Experiments) : Statistical methods (e.g., factorial design) identify critical parameters (e.g., catalyst loading, solvent polarity) to minimize trial-and-error approaches .
  • In Silico Modeling : Quantum chemical calculations (e.g., DFT) predict transition states to optimize enantioselectivity .

Q. What strategies resolve contradictions in bioactivity data among structural analogs?

  • SAR Analysis : Compare analogs (e.g., 4-fluoro vs. 3-nitro substituents) using similarity indices (e.g., Tanimoto coefficients) to correlate substituent effects with receptor binding .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes, GPCRs) to explain divergent activity profiles. For example, the nitro group’s electron-withdrawing nature may alter π-π stacking in active sites .

Q. What methodologies assess stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by LC-MS to identify degradation products (e.g., nitro reduction to amine).
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify intact compound via HPLC to evaluate metabolic susceptibility .

Q. How is enantiomeric purity maintained during derivatization for pharmacological studies?

  • Chiral Auxiliaries : Use (R)-configured protecting groups (e.g., Boc) during functional group modifications to prevent racemization.
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer, preserving stereochemical integrity .

Methodological Recommendations

  • Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA buffer) for high-purity isolates (>99%) .
  • Biological Assays : Prioritize in vitro models (e.g., HEK293 cells transfected with target receptors) to evaluate potency before in vivo studies .
  • Data Reproducibility : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

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